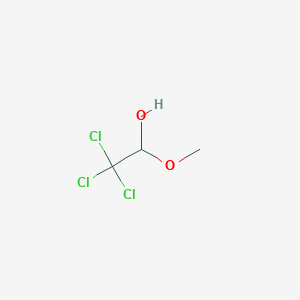

2,2,2-Trichloro-1-methoxyethanol

Beschreibung

2,2,2-Trichloro-1-methoxyethanol is a chlorinated glycol ether derivative characterized by a methoxy (-OCH₃) group and three chlorine atoms attached to the adjacent carbon. This compound is structurally related to chloral derivatives and is primarily used in research and industrial synthesis due to its reactive trichloromethyl group.

Eigenschaften

CAS-Nummer |

18271-82-4 |

|---|---|

Molekularformel |

C3H5Cl3O2 |

Molekulargewicht |

179.42 g/mol |

IUPAC-Name |

2,2,2-trichloro-1-methoxyethanol |

InChI |

InChI=1S/C3H5Cl3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |

InChI-Schlüssel |

LVMUSFXOLZJHFU-UHFFFAOYSA-N |

SMILES |

COC(C(Cl)(Cl)Cl)O |

Kanonische SMILES |

COC(C(Cl)(Cl)Cl)O |

Andere CAS-Nummern |

18271-82-4 |

Synonyme |

2,2,2-trichloro-1-methoxyethanol |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

2,2,2-Trichloro-1-methoxyethanol is utilized as a reagent in organic synthesis. It acts as a chlorinating agent, facilitating the introduction of chlorine atoms into organic molecules. This property is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Intermediate for Imidate Synthesis

The compound serves as an important intermediate in the synthesis of imidates, which are crucial for creating N-heterocycles and other biologically active compounds. The versatility of imidates makes them significant in medicinal chemistry and materials science .

Solvent Applications

Use as a Solvent

2,2,2-Trichloro-1-methoxyethanol is employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its properties allow it to be used effectively in reactions that require polar aprotic solvents.

Alternatives to Halogenated Solvents

In the context of environmental safety, there has been a push towards finding alternatives to traditional halogenated solvents. Research indicates that compounds like 2,2,2-trichloro-1-methoxyethanol may present lower toxicity profiles compared to other halogenated solvents like trichloroethylene (TCE) and methylene chloride .

Environmental Monitoring

Analytical Applications

The compound is relevant in environmental chemistry for monitoring pollutants. Its presence can be indicative of contamination from industrial processes that employ chlorinated solvents. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can detect and quantify 2,2,2-trichloro-1-methoxyethanol in environmental samples .

Toxicological Studies

Given its chlorinated nature, studies have examined the toxicological effects of 2,2,2-trichloro-1-methoxyethanol on human health and ecosystems. Understanding its potential risks is essential for regulatory compliance and public health safety .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The alkoxy group (methoxy vs. ethoxy) influences polarity and solubility. The ethoxy variant (C₄H₇Cl₃O₂) likely has lower polarity than the methoxy analog due to its longer alkyl chain .

Reactivity and Functional Group Behavior

- Trichloromethyl Group : The electron-withdrawing CCl₃ group increases electrophilicity, enhancing reactivity in nucleophilic substitution or elimination reactions. This is consistent with chloral derivatives used in pharmaceutical intermediates .

- Hydroxyl Group: The -OH group allows for hydrogen bonding, affecting solubility in polar solvents. However, the trichloro moiety may reduce hydrophilicity compared to non-chlorinated glycol ethers .

Q & A

Q. What are the recommended safety protocols for handling 2,2,2-Trichloro-1-methoxyethanol in laboratory settings?

- Methodological Answer : 2,2,2-Trichloro-1-methoxyethanol requires stringent safety measures due to its hygroscopic nature and potential toxicity. Key protocols include:

- Storage : Maintain under inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of vapors. Local exhaust ventilation is critical during large-scale operations .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact, as halogenated alcohols can penetrate latex .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. What synthetic methodologies are commonly employed for the preparation of 2,2,2-Trichloro-1-methoxyethanol?

- Methodological Answer : A Pd-catalyzed cross-coupling approach, adapted from analogous trichloroethanol derivatives, is effective. General steps include:

- Reagents : Chloral hydrate and methoxy-substituted boroxines (e.g., methoxyphenyl boroxine) under palladium catalysis .

- Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | ~40–50% (optimization needed) |

Q. How can researchers effectively purify 2,2,2-Trichloro-1-methoxyethanol post-synthesis?

- Methodological Answer : Purification challenges arise from polar by-products and residual catalysts. Recommended steps:

- Distillation : Fractional distillation under reduced pressure (bp ~150–160°C at 10 mmHg) to isolate the product .

- Chromatography : Use medium-pressure liquid chromatography (MPLC) with a gradient of 5–20% ethyl acetate in hexane for trace impurities .

- Drying : Store over molecular sieves (3Å) to maintain anhydrous conditions .

Advanced Research Questions

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of 2,2,2-Trichloro-1-methoxyethanol?

- Methodological Answer :

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.2–3.4 ppm. The hydroxyl proton (–OH) is typically broad at δ 2.0–3.0 ppm but may shift due to hydrogen bonding. The trichloromethyl (CCl₃) group deshields adjacent protons, causing the –CH(OH)– signal to split into a doublet (J ≈ 4.4 Hz) near δ 5.4–5.6 ppm .

- ¹³C NMR : CCl₃ resonates at δ 100–105 ppm, while the methoxy carbon appears at δ 55–60 ppm. The –CH(OH)– carbon is observed at δ 75–80 ppm .

- HRMS : Use electron ionization (EI) to detect [M + Cl]⁻ adducts. Expected m/z for C₃H₅Cl₃O₂: 212.8993 (calc.), 212.9001 (obs.) .

Q. What strategies can be implemented to optimize the yield of 2,2,2-Trichloro-1-methoxyethanol in Pd-catalyzed reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency .

- Solvent Effects : Replace THF with dioxane or DMF to improve boroxine solubility .

- Additives : Add Cs₂CO₃ (2 equiv.) to deprotonate the hydroxyl group, accelerating the reaction .

- Temperature Gradient : Start at 40°C to minimize side reactions, then ramp to 80°C for completion.

Q. What computational approaches are suitable for modeling the electronic properties of 2,2,2-Trichloro-1-methoxyethanol?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311++G(d,p) basis set to optimize geometry and compute electrostatic potential maps. The electron-withdrawing CCl₃ group induces partial positive charge on the adjacent –CH(OH)– moiety, influencing reactivity .

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures using GROMACS to study hydrogen-bonding interactions and stability .

- QSPR Models : Correlate logP values with HPLC retention times to predict partitioning behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.